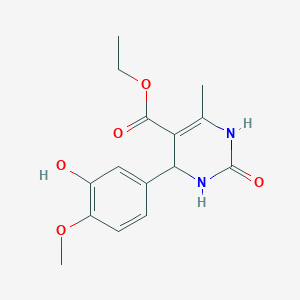![molecular formula C17H14N4O3S B15079578 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15079578.png)
4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-{[(1H-benzimidazol-2-ylthio)acetyl]hydrazono}methyl)benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative through a thioacetyl hydrazone linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(1H-benzimidazol-2-ylthio)acetyl]hydrazono}methyl)benzoic acid typically involves multiple steps:
Formation of 1H-benzimidazole-2-thione: This is achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base.
Synthesis of 4-[(1H-benzimidazol-2-yl)thio]benzaldehyde: The benzimidazole-2-thione is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired aldehyde.
Condensation Reaction: The obtained aldehyde is then condensed with thiosemicarbazide in ethanol under reflux conditions to form the hydrazone derivative.
Final Step: The hydrazone derivative is further reacted with 4-formylbenzoic acid under appropriate conditions to yield the final product
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The benzimidazole and benzoic acid moieties can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzimidazole and benzoic acid derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: It is being studied for its potential anticancer activities due to its ability to interact with DNA and proteins.
Medicine
Drug Development: The compound is a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of 4-((E)-{[(1H-benzimidazol-2-ylthio)acetyl]hydrazono}methyl)benzoic acid involves its interaction with various molecular targets:
DNA Binding: The benzimidazole moiety can intercalate with DNA, disrupting its function.
Protein Interaction: The compound can bind to proteins, inhibiting their activity.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-[(1H-benzimidazol-2-yl)thio]benzaldehyde
- 2-({4-[(1H-benzimidazol-2-yl)thio]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
- Structural Complexity : The presence of both benzimidazole and benzoic acid moieties linked through a thioacetyl hydrazone makes it unique.
- Biological Activity : Its potential antimicrobial and anticancer activities set it apart from simpler analogs.
特性
分子式 |
C17H14N4O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-15(10-25-17-19-13-3-1-2-4-14(13)20-17)21-18-9-11-5-7-12(8-6-11)16(23)24/h1-9H,10H2,(H,19,20)(H,21,22)(H,23,24)/b18-9+ |
InChIキー |
ROZGTBWKROOZBV-GIJQJNRQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079495.png)
![5-(3-pyridinyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15079501.png)
![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15079504.png)
![N-(4-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15079511.png)
![methyl 4-[(E)-({[3-(3-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B15079532.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079536.png)
![2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15079542.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079545.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079557.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079567.png)
![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B15079577.png)
![4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B15079579.png)
